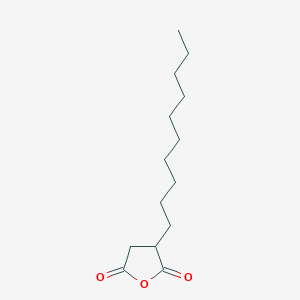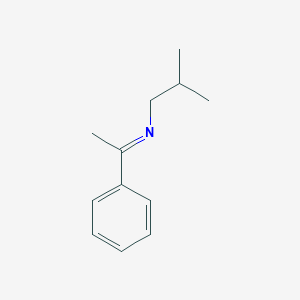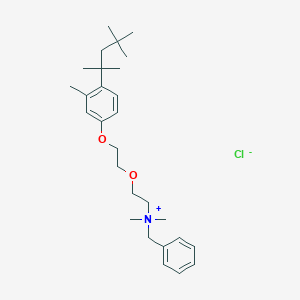
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, also known as DTBTO, is a quaternary ammonium compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is based on its cationic nature. It can interact with negatively charged surfaces and molecules, leading to the formation of micelles and other aggregates. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can also act as a phase transfer catalyst, facilitating the transfer of reactants from one phase to another. These properties make Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride a versatile compound for various applications.
生化学的および生理学的効果
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been shown to have low toxicity and biocompatibility, making it suitable for use in biological applications. It has been studied for its antimicrobial and antifungal properties, as well as its ability to disrupt bacterial biofilms. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
実験室実験の利点と制限
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has several advantages for use in lab experiments. It is a versatile compound that can be used in various applications, and it has low toxicity and biocompatibility. However, its cationic nature can also be a limitation, as it can interact with negatively charged molecules and surfaces, leading to non-specific binding and interference with other assays.
将来の方向性
There are several future directions for research on Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. Another area of interest is the study of the mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride in various applications, such as drug delivery systems and cancer therapy. Additionally, the development of new applications for Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, such as in environmental remediation and energy storage, is an area of ongoing research.
合成法
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can be synthesized using various methods such as the reaction between benzyl chloride and dimethylamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. Another method involves the reaction between benzyl chloride and N,N-dimethylethanolamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. These methods have been studied and optimized for their yield and purity.
科学的研究の応用
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been widely used in scientific research as a cationic surfactant and a phase transfer catalyst. It has been used in the synthesis of nanoparticles, polymers, and other materials. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been used as an emulsifier and a stabilizer in various applications such as drug delivery systems, cosmetics, and food products.
特性
CAS番号 |
15716-02-6 |
|---|---|
製品名 |
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride |
分子式 |
C28H44ClNO2 |
分子量 |
462.1 g/mol |
IUPAC名 |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
InChIキー |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
正規SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
その他のCAS番号 |
15716-02-6 |
同義語 |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



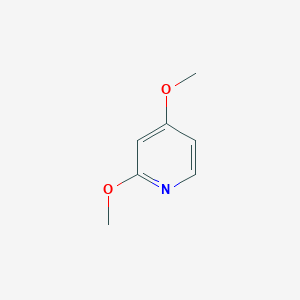
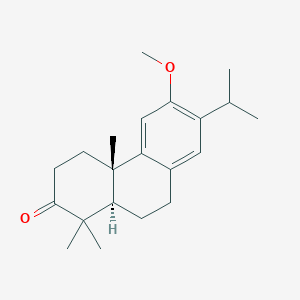
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
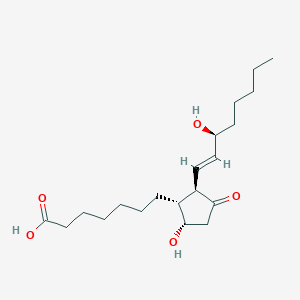
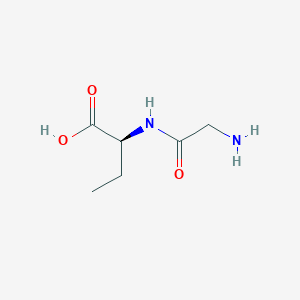
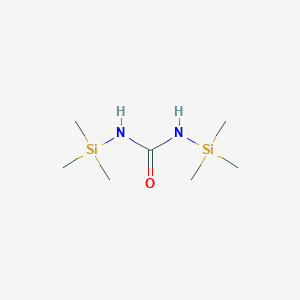
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
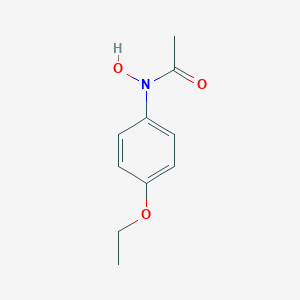
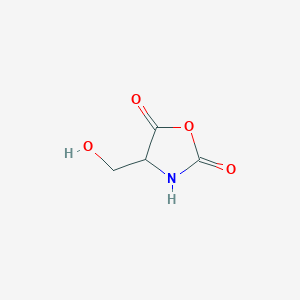
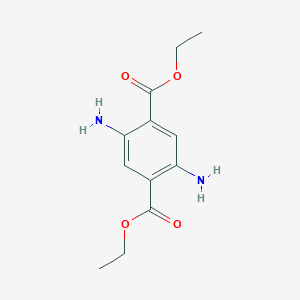
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
